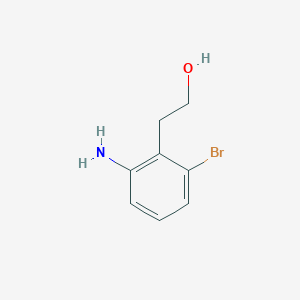

2-(2-Amino-6-bromophenyl)ethanol

Description

2-(2-Amino-6-bromophenyl)ethanol is a brominated aromatic compound featuring an ethanol (-CH₂CH₂OH) side chain and amino (-NH₂) and bromo (-Br) substituents at the 2- and 6-positions of the phenyl ring, respectively. Its molecular formula is C₈H₁₀BrNO, with a calculated molecular weight of 230.07 g/mol. The compound’s ethanol moiety may confer solubility in polar solvents, while the electron-withdrawing bromine and hydrogen-bond-donating amino group could influence reactivity and biological activity .

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-(2-amino-6-bromophenyl)ethanol |

InChI |

InChI=1S/C8H10BrNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 |

InChI Key |

ICGQTDGSOYCUGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCO)N |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Azido-1-(6-bromophenyl)ethanol

One documented method involves the reduction of an azido precursor to the target amine alcohol. Specifically, 2-Azido-1-(6-bromophenyl)ethanol is treated with triphenylphosphine in tetrahydrofuran (THF) and water at 50 °C for 2 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed with hydrochloric acid and sodium hydroxide solutions to remove impurities, dried, filtered, and concentrated to isolate 2-(2-Amino-6-bromophenyl)ethanol with a reported yield of approximately 85%.

- Reagents: Triphenylphosphine, water, THF

- Temperature: 50 °C

- Time: 2 hours

- Workup: Acid-base extraction, drying over anhydrous sodium sulfate

- Yield: ~85%

Palladium-Catalyzed Amination and Subsequent Functionalization

Another approach involves the synthesis of 1-(2-amino-6-bromophenyl)ethanone followed by its conversion to the ethanol derivative. The initial step includes methylation of 2′-aminoacetophenone followed by palladium-catalyzed coupling reactions using bis(triphenylphosphine)palladium(II) dichloride and copper iodide in the presence of diisopropylamine in tetrahydrofuran. After purification by flash chromatography, the intermediate is obtained in 76% yield. Subsequent reduction or functional group manipulation leads to the formation of the ethanol derivative.

- Reagents: Pd catalyst, CuI, diisopropylamine, THF

- Conditions: Room temperature, inert atmosphere

- Purification: Flash column chromatography

- Yield: 76% for intermediate steps

Multi-Step Synthesis via Protected Intermediates and Boronic Acid Derivatives

A complex multi-step synthetic route described in patent literature involves the following key steps:

- Protection of bromophenol derivatives with MEM (2-methoxyethoxymethyl) groups.

- Formation of bromomethyl intermediates.

- Conversion to boronic acid derivatives via reaction with magnesium, triethylamine, and trimethyl borate.

- Coupling and rearrangement reactions under basic conditions (sodium hydroxide) in dimethylacetamide (DMAC).

- Hydrolysis and recrystallization to yield the target compound.

This method achieves high yields (up to 95.6% in final step) and overall yields around 54-55% over six steps, emphasizing the efficiency of protection-deprotection strategies and organometallic coupling in constructing the target molecule.

Summary table of key steps and yields:

| Step Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection of 4-bromo-2-bromomethylphenol | MEMCl, K2CO3, acetonitrile, 25 °C, 6 h | 98.5–98.8 |

| Formation of boronic acid derivative | Mg, triethylamine, trimethyl borate, THF, reflux, 20 h | 74.8 |

| Coupling and rearrangement | NaOH, DMAC, room temp to 50 °C, 4 h reflux for hydrolysis | 94–95.6 |

| Overall yield (6 steps) | - | ~54–55 |

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromobenzeneethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are employed under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrogenated compounds.

Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives

Scientific Research Applications

Scientific Research Applications of 2-(2-Amino-6-bromophenyl)ethanol

2-(2-Amino-6-bromophenyl)ethanol is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring an amino group and a bromine atom on a benzene ring, allows it to serve as a versatile intermediate in synthesizing various organic compounds and biologically active molecules. The compound's ability to form hydrogen bonds and participate in halogen bonding further enhances its utility in modulating the activity of biological targets.

Chemistry

2-(2-Amino-6-bromophenyl)ethanol is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It can be synthesized through bromination of 2-aminobenzeneethanol using bromine or N-bromosuccinimide (NBS) with a catalyst like iron or aluminum chloride to ensure selective bromination at the desired position on the benzene ring. In industrial settings, large-scale bromination processes with optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography are employed to maximize yield and purity.

Biology

In biology, 2-(2-Amino-6-bromophenyl)ethanol serves as a building block for developing biologically active molecules, such as enzyme inhibitors and receptor agonists.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Mechanism of Action

The mechanism of action of 2-Amino-6-bromobenzeneethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Amino-6-chlorophenyl)ethanol

- Molecular Formula: C₈H₁₀ClNO

- Molecular Weight : 185.62 g/mol

- Substituents : Chlorine (-Cl) replaces bromine at the 6-position.

2-Amino-6-bromophenol

- Molecular Formula: C₆H₆BrNO

- Molecular Weight : 188.02 g/mol

- Substituents: Phenolic -OH replaces the ethanol (-CH₂CH₂OH) chain.

- Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the ethanol derivative, which may affect solubility and reactivity.

1-(2-Amino-6-bromophenyl)ethanone

- Molecular Formula: C₈H₈BrNO

- Molecular Weight : 230.06 g/mol

- Substituents: A ketone (-COCH₃) replaces the ethanol group.

- This structural variation may reduce hydrogen-bonding capacity compared to the ethanol derivative .

Physical and Chemical Properties

Research Findings and Implications

- Substituent Effects: Bromine’s steric and electronic properties may enhance binding to biological targets compared to chlorine or hydroxyl groups. The amino group’s hydrogen-bonding capability could further stabilize interactions .

- Safety Considerations: Ethanol derivatives like 2-(2-Amino-6-bromophenyl)ethanol are likely less hazardous than phenolic analogs (e.g., 2-Amino-6-bromophenol), which exhibit higher toxicity and environmental risks .

- Synthetic Relevance : The compound’s bromophenyl core is a common motif in cross-coupling reactions, suggesting utility in synthesizing complex molecules for drug discovery .

Biological Activity

2-(2-Amino-6-bromophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and case studies that illustrate its applications.

- Molecular Formula : C8H10BrN

- Molecular Weight : 202.08 g/mol

- IUPAC Name : 2-(2-amino-6-bromophenyl)ethanol

The biological activity of 2-(2-amino-6-bromophenyl)ethanol is primarily attributed to its ability to interact with various biological targets. The compound has been shown to exhibit:

- Antimicrobial Activity : It inhibits the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Synthesis Methods

The synthesis of 2-(2-amino-6-bromophenyl)ethanol can be achieved through various methods, including:

- Nucleophilic Substitution : The bromine atom in 2-bromo-6-nitrophenol can be replaced by an amino group under basic conditions.

- Reduction Reactions : Reduction of corresponding nitro derivatives yields the amino alcohol.

- Aldol Condensation : This method allows for the construction of more complex structures involving this compound as a precursor .

Antimicrobial Activity

A study conducted on the antimicrobial properties of 2-(2-amino-6-bromophenyl)ethanol demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) were measured, showing effective results at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

| Acinetobacter baumannii | 64 |

| Escherichia coli | 128 |

Anticancer Activity

In vitro studies have shown that 2-(2-amino-6-bromophenyl)ethanol effectively induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

-

Study on Biofilm Inhibition :

A recent study evaluated the biofilm formation inhibition properties of 2-(2-amino-6-bromophenyl)ethanol against MRSA and A. baumannii. It was found to significantly reduce biofilm biomass, indicating potential applications in preventing infections associated with biofilms . -

Anticancer Mechanism Exploration :

Research focused on the apoptotic effects of this compound revealed that it activates caspase-3 and caspase-9 pathways in HeLa cells, leading to increased cell death rates compared to untreated controls. This suggests a promising avenue for further exploration in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-6-bromophenyl)ethanol, and how can reaction conditions be optimized for academic research?

A common approach involves bromination and subsequent reduction of aromatic intermediates. For example, 1-(2-Amino-6-bromophenyl)ethanone (CAS 55830-09-6) can serve as a precursor, where catalytic hydrogenation or borohydride reduction may yield the ethanol derivative. Reaction optimization should focus on solvent polarity (e.g., ethanol or THF), temperature control (0–25°C for sensitive intermediates), and stoichiometric ratios of reducing agents (e.g., NaBH₄ or LiAlH₄) to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Amino-6-bromophenyl)ethanol, and how should data be interpreted?

- NMR : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern (e.g., bromine at position 6, amino at position 2) and ethanol moiety. Coupling constants (e.g., J = 8.2 Hz for adjacent protons) help assign substituent positions .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1050–1250 cm⁻¹ (C-O stretch), and 500–600 cm⁻¹ (C-Br stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or Br radicals) .

Q. What safety protocols are critical when handling 2-(2-Amino-6-bromophenyl)ethanol and its intermediates?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Management : Brominated byproducts require segregation and disposal via licensed hazardous waste contractors to prevent environmental contamination .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing, which may mobilize toxic residues.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for thermodynamic properties of 2-(2-Amino-6-bromophenyl)ethanol?

Discrepancies in vaporization enthalpies or solubility parameters often arise from incomplete force-field parameterization in molecular dynamics simulations. A "centerpiece" approach (Figure 27 in ) integrates group-contribution methods with experimental calorimetry to refine computational models. Validate predictions using differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility profiles .

Q. What methodologies are recommended for impurity profiling and structural elucidation of byproducts in the synthesis of 2-(2-Amino-6-bromophenyl)ethanol?

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies halogenated byproducts (e.g., di-brominated derivatives).

- X-ray Crystallography : For crystalline impurities, refine structures using SHELXL () with high-resolution data (R factor < 0.05). Compare bond lengths/angles to DFT-optimized geometries to confirm anomalies .

Q. How should crystallographic data be refined using SHELX software to determine the precise molecular geometry of 2-(2-Amino-6-bromophenyl)ethanol derivatives?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution datasets.

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen positions using HFIX commands. Validate refinement with R1 (< 0.03) and wR2 (< 0.08) metrics. Twinning analysis (via PLATON) is critical for resolving overlapping reflections in brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.